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Abstract
OSU-53, also known as HOSU-53 and JBZ-001, is a potent, orally bioavailable small molecule

inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration

between The Ohio State University and Hendrix College, this compound has demonstrated

significant preclinical efficacy in various cancer models, including acute myeloid leukemia

(AML), multiple myeloma, and solid tumors. Its primary mechanism of action is the inhibition of

the de novo pyrimidine biosynthesis pathway, leading to pyrimidine starvation, cell cycle arrest,

and apoptosis in rapidly proliferating cancer cells. This document provides an in-depth

technical overview of the discovery, mechanism of action, and preclinical data of OSU-53. It

includes a compilation of quantitative data, detailed experimental protocols for key assays, and

visualizations of the relevant signaling pathways and experimental workflows.

Discovery and History
The genesis of OSU-53 can be traced to a collaboration initiated between Dr. John C. Byrd's

team at The Ohio State University and undergraduate students at Hendrix College, mentored

by Dr. Thomas E. Goodwin.[1] The students synthesized a prototype compound, HOSU-3,

based on the brequinar scaffold, which demonstrated anti-cancer activity.[2] This initial success

prompted a lead optimization program at The Ohio State University's Drug Development

Institute (DDI).[2] This effort led to the discovery of OSU-53, a molecule with superior potency

and drug-like properties.[2] The development of OSU-53 represents a successful academic
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"bench-to-bedside" translation, with the compound progressing from initial discovery to a Phase

I clinical trial within the same institution.[1][2] The trial, which began in March 2025, is

evaluating the safety and efficacy of OSU-53 (now designated JBZ-001) in patients with solid

tumors and non-Hodgkin's lymphoma.[1]

Mechanism of Action
OSU-53 is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme

in the de novo pyrimidine biosynthesis pathway.[3] DHODH catalyzes the conversion of

dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the

precursor for all other pyrimidine nucleotides.[4] Rapidly dividing cells, such as cancer cells,

have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly

vulnerable to the inhibition of this pathway.[3]

By blocking DHODH, OSU-53 depletes the intracellular pool of pyrimidines, leading to:

Cell Cycle Arrest: Insufficient pyrimidines halt DNA replication, causing cells to arrest in the

S-phase of the cell cycle.

Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.

Terminal Differentiation: In the context of leukemia, DHODH inhibition has been shown to

promote the differentiation of malignant myeloblasts.

Beyond its primary mechanism, some studies suggest that OSU-53 may also activate AMP-

activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin

(mTOR) signaling pathway.[5] AMPK is a key energy sensor that, when activated, can suppress

cell growth and proliferation.[5] Inhibition of mTOR, a central regulator of cell growth and

metabolism, further contributes to the anti-cancer effects.[6]

Signaling Pathway
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Caption: OSU-53 inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
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Quantitative Data
The preclinical development of OSU-53 has generated a substantial amount of quantitative

data, highlighting its potency and efficacy.

Table 1: In Vitro Activity of OSU-53 and Comparators
Compound Target IC50 (nM) Cell Line

Cellular IC50
(nM)

OSU-53 (HOSU-

53)
h-DHODH 0.7 - 0.95[2][3] MOLM-13 (AML) 2.2[2]

HOSU-3 h-DHODH 8.5[2] MOLM-13 (AML) 356[2]

Brequinar

Scaffold
h-DHODH 1.8[2] MOLM-13 (AML) 364[2]

BAY2402234 h-DHODH 0.5[2] MOLM-13 (AML) 1.5[2]

Table 2: Oral Bioavailability of OSU-53
Species Oral Bioavailability (F%)

Mice 85[2]

Rats 59[2]

Dogs 47[2]

Table 3: In Vivo Efficacy of OSU-53 in Xenograft Models
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Cancer Model Cell Line Treatment Outcome

AML MOLM-13 10 mg/kg, daily

Median Survival: 63

days (vs. 17 days for

vehicle)[2]

Multiple Myeloma NCI-H929 Not specified

Median Survival: 73.5

days (vs. 45.5 days

for vehicle)[2]

Small Cell Lung

Cancer
NCI-H82 Not specified

Tumor Growth

Inhibition (TGI): 84%

[2]

Colorectal Cancer HCT-15 Not specified TGI: 91%[2]

Lymphoma Z-138 Not specified TGI: 102%[2]

Gastric Cancer SNU-16 Not specified TGI: 88%[2]

Melanoma A375 Not specified TGI: 64%[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following are representative protocols for key experiments conducted during the evaluation of

OSU-53.

DHODH Enzyme Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration

(IC50) of OSU-53 against recombinant human DHODH.

Materials:

Recombinant human DHODH enzyme

OSU-53 and other test compounds
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Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-

100)

Dihydroorotate (DHO)

Decylubiquinone

2,6-dichloroindophenol (DCIP)

96-well microplates

Spectrophotometer

Procedure:

Prepare a serial dilution of OSU-53 in DMSO.

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the serially

diluted OSU-53.

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the

enzyme.

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP

reduction is monitored) over time using a spectrophotometer.

Calculate the rate of reaction for each concentration of OSU-53.

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay
This protocol describes the determination of the cellular IC50 of OSU-53 in cancer cell lines.

Materials:
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Cancer cell line of interest (e.g., MOLM-13)

Complete cell culture medium

OSU-53

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well cell culture plates

Incubator (37°C, 5% CO2)

Plate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of OSU-53 in the cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of OSU-53.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color development or luminescence signal

generation.

Measure the absorbance or luminescence using a plate reader.

Normalize the data to the vehicle-treated control and plot the percentage of cell viability

against the logarithm of the drug concentration.

Calculate the cellular IC50 value using non-linear regression analysis.
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AML Xenograft Model
This protocol details the establishment and use of a mouse xenograft model to evaluate the in

vivo efficacy of OSU-53 against AML.

Materials:

Immunocompromised mice (e.g., NSG mice)

AML cell line (e.g., MOLM-13)

OSU-53 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Sterile saline or PBS

Procedure:

Inject a suspension of MOLM-13 cells intravenously into the tail vein of the immunodeficient

mice.

Monitor the mice for signs of disease progression, such as weight loss and hind-limb

paralysis.

Once the disease is established (e.g., detectable tumor burden by bioluminescence imaging

or a set time post-injection), randomize the mice into treatment and control groups.

Administer OSU-53 orally to the treatment group at a predetermined dose and schedule

(e.g., 10 mg/kg, daily).

Administer the vehicle control to the control group following the same schedule.

Monitor the mice daily for signs of toxicity and measure body weight regularly.

Monitor tumor burden throughout the study using an appropriate method (e.g.,

bioluminescence imaging, peripheral blood sampling for leukemia cell counts).
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The primary endpoint is typically overall survival. Euthanize mice when they reach a

predetermined endpoint (e.g., significant weight loss, paralysis).

Record the date of death for each mouse and generate Kaplan-Meier survival curves.

Compare the median survival between the treatment and control groups to assess the

efficacy of OSU-53.
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Caption: Workflow for DHODH enzyme inhibition assay.
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Caption: Workflow for cell viability assay.
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Caption: Workflow for AML xenograft model.
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Caption: Proposed OSU-53 signaling via AMPK and mTOR inhibition.

Conclusion
OSU-53 is a promising novel DHODH inhibitor with potent preclinical anti-cancer activity across

a range of hematological and solid tumor models. Its well-defined mechanism of action,

favorable pharmacokinetic profile, and successful translation to a Phase I clinical trial

underscore its potential as a new therapeutic agent for cancer treatment. The data and

protocols presented in this whitepaper provide a comprehensive technical foundation for
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researchers and drug development professionals interested in the continued investigation and

clinical development of OSU-53 and other DHODH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b609785?utm_src=pdf-body
https://www.benchchem.com/product/b609785?utm_src=pdf-custom-synthesis
https://www.oncotarget.com/article/22055/
https://pubmed.ncbi.nlm.nih.gov/29348841/
https://pubmed.ncbi.nlm.nih.gov/29348841/
https://www.researchgate.net/publication/320657752_Activation_of_AMPK_by_OSU53_protects_spinal_cord_neurons_from_oxidative_stress
https://www.researchgate.net/figure/OSU-53-activates-AMPK-inhibits-breast-cancer-cell-proliferation-and-induces-apoptosis_fig1_51643379
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522210/
https://www.benchchem.com/product/b609785#discovery-and-history-of-osu-53
https://www.benchchem.com/product/b609785#discovery-and-history-of-osu-53
https://www.benchchem.com/product/b609785#discovery-and-history-of-osu-53
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

